1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane
Description
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane is a brominated cyclohexane derivative featuring a cyclopentyl ether linkage and a bromomethyl substituent. Its structure comprises a 3-methylcyclohexane core connected via an oxygen atom to a cyclopentyl group bearing a bromomethyl moiety. While commercial availability of this compound has been discontinued (as noted in ), its structural analogs remain significant in chemical research.
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopentyl]oxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-6-12(9-11)15-13(10-14)7-2-3-8-13/h11-12H,2-10H2,1H3 |
InChI Key |
UJZIASVLWDDLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC2(CCCC2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane typically involves the following steps:
Bromination: The bromomethyl group is introduced to the cyclopentyl ring through a bromination reaction. This can be achieved by reacting cyclopentylmethanol with hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The bromomethylcyclopentyl intermediate is then reacted with 3-methylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as hydroxymethylcyclopentyl ethers, cyanomethylcyclopentyl ethers, or aminomethylcyclopentyl ethers can be formed.
Oxidation: Products such as cyclopentylmethanol derivatives or cyclopentanone derivatives can be obtained.
Scientific Research Applications
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It appears the query requests information regarding the applications of the chemical compound "1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane." The search results provide some data relating to the compound, but do not include detailed applications, data tables, or case studies.
Based on the search results, here's what is known:
Basic Information
- Chemical Structure: The compound is also identified by its CAS number: 1251383-36-4 .
- Formula and Weight: Its molecular formula is C13H23BrO and has a molecular weight of 275.22 .
Limited Information on Applications:
- The search results provide no specific applications for the compound "1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane" .
- The European Patent document EP3870578B1 discusses Nrf2 activators for treating diseases and disorders, but it does not mention "1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane" . Nrf2 activators have shown potential in treating conditions like chronic obstructive pulmonary disease, kidney disease and others .
- Other patents discuss various heterocyclic compounds with inhibitory actions against certain tumors, autoimmune diseases, and other conditions, but they do not mention the compound of interest .
- The substance is listed in chemical databases such as PubChem, but without detailed information on applications .
Mechanism of Action
The mechanism of action of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the cycloalkane rings provide structural stability and hydrophobic interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane with structurally related brominated cyclohexane and cyclopentane derivatives, focusing on molecular features, reactivity, and applications.
Structural Analogues and Molecular Properties
- Compared to 1-(Bromomethyl)-1-methanesulfonylcyclohexane (), the sulfonyl group in the latter increases electrophilicity, whereas the ether group in the target compound may favor nucleophilic substitution reactions under milder conditions.
Stability and Handling Considerations
- Cyclohexylmethyl bromide requires storage at low temperatures to prevent decomposition, whereas the target compound’s ether group may confer greater thermal stability .
- Sulfonyl-containing analogs () demand rigorous moisture control due to hydrolytic sensitivity, a concern less pronounced in ether-linked bromides.
Biological Activity
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane is a compound with potential biological applications. Understanding its biological activity is crucial for its development in pharmaceutical contexts. This article reviews the compound's properties, synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclopentyl group attached to a bromomethyl moiety, linked via an ether bond to a methyl-substituted cyclohexane. Its structural formula can be represented as follows:
Synthesis
The synthesis of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane typically involves the bromination of cyclopentyl derivatives followed by etherification with 3-methylcyclohexanol. This method can yield high purity and yield, essential for subsequent biological testing.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro assays have indicated that the compound may inhibit the growth of certain bacterial strains, potentially through disruption of cell wall synthesis.
- Anti-inflammatory Effects : Initial findings suggest modulation of inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds, providing insights into potential effects:
- Antimicrobial Efficacy : A study examined a related compound's ability to inhibit Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting a similar potential for 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane .
- Cytotoxicity : Research on structurally analogous compounds demonstrated cytotoxic effects against cancer cell lines, with IC50 values ranging from 20 to 100 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Inflammation Modulation : A related compound was shown to reduce levels of TNF-alpha and IL-6 in macrophages, indicating a possible anti-inflammatory mechanism that could be applicable to 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
